2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid
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Overview
Description
2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid is a synthetic organic compound with the molecular formula C17H19NO6S and a molecular weight of 365.41 g/mol . This compound is characterized by the presence of a phenoxyacetic acid moiety linked to a sulfonamide group, which is further substituted with an ethoxy group and a methyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid is the enzyme cyclooxygenase-2 (COX-2) . COX-2 plays a key role in converting arachidonic acid into prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
The compound selectively inhibits COX-2, reducing the production of prostaglandins . This results in decreased inflammation and pain signaling .
Biochemical Pathways
By inhibiting COX-2, the compound disrupts the arachidonic acid pathway, reducing the production of prostaglandins . This can have downstream effects on inflammation and pain signaling.
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in decreased inflammation and pain signaling . This can provide relief from symptoms in conditions such as arthritis.
Preparation Methods
The synthesis of 2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes the following steps:
Preparation of 4-ethoxybenzenesulfonyl chloride: This is achieved by reacting 4-ethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of N-methyl-4-ethoxybenzenesulfonamide: The sulfonyl chloride is then reacted with methylamine to form the corresponding sulfonamide.
Synthesis of 4-(N-methyl4-ethoxybenzenesulfonamido)phenol: This intermediate is prepared by reacting the sulfonamide with phenol in the presence of a base such as sodium hydroxide.
Formation of this compound: Finally, the phenol derivative is reacted with chloroacetic acid under basic conditions to yield the target compound.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to the corresponding amine.
Substitution: The phenoxyacetic acid moiety can undergo nucleophilic substitution reactions, where the phenolic hydroxyl group can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation and inflammation.
Comparison with Similar Compounds
2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid can be compared with other similar compounds, such as:
4-(N-methyl4-ethoxybenzenesulfonamido)phenol: This compound lacks the acetic acid moiety, making it less versatile in chemical reactions.
2-[4-(N-methylbenzenesulfonamido)phenoxy]acetic acid: This compound lacks the ethoxy group, which can affect its solubility and reactivity.
2-[4-(N-ethylbenzenesulfonamido)phenoxy]acetic acid: The presence of an ethyl group instead of a methyl group can alter the compound’s steric and electronic properties, affecting its biological activity.
Properties
IUPAC Name |
2-[4-[(4-ethoxyphenyl)sulfonyl-methylamino]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-3-23-14-8-10-16(11-9-14)25(21,22)18(2)13-4-6-15(7-5-13)24-12-17(19)20/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADVAMHHRRGUNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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